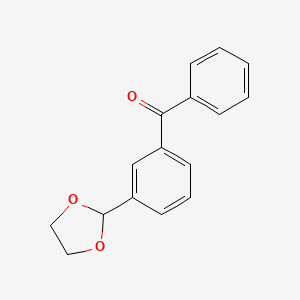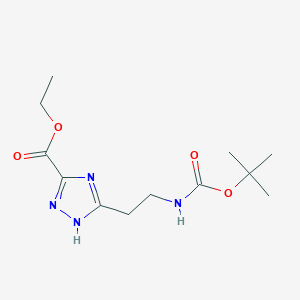![molecular formula C9H6N2O2 B1313223 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 134997-74-3](/img/structure/B1313223.png)
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Descripción general
Descripción
“3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers. For instance, a flow chemistry approach has been used to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . The synthesis process typically involves a series of chemical reactions, including the use of Hexane/ethyl acetate as an eluent .Molecular Structure Analysis
The molecular structure of “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is represented by the formula C9H6N2O2 . The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with other substances to form new compounds . The exact reactions it undergoes can depend on the conditions and the other substances present.Aplicaciones Científicas De Investigación
Application in Flow Chemistry
Field
Chemistry - Flow Chemistry
Summary of Application
The compound has been used in a simple flow chemistry approach to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, it involves a flow chemistry approach, which typically involves the use of a flow reactor, where chemical reactions take place in a tube or pipe .
Results or Outcomes
The results yielded a series of compounds in 38–87% yields .
Application in Medical Research
Field
Medicine - Pharmacology
Summary of Application
The compound has been synthesized into novel benzoxazine derivatives and evaluated for their potential as K+ channel openers. These compounds have potential applications as antiasthmatic, antiepileptic, and antihypertensive agents . Additionally, benzomorpholinone derivatives of the compound have been synthesized and evaluated as inhibitors of bromodomain and extra-terminal proteins (BETs), which play important roles in various diseases including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it involves the synthesis of benzoxazine derivatives and their subsequent evaluation for biological activity .
Results or Outcomes
The results showed that these compounds possess K+ channel opening activity and can inhibit BETs .
Application in Synthesis of Other Heterocyclic Compounds
Field
Chemistry - Organic Synthesis
Summary of Application
The benzoxazine nucleus is present in many pharmacologically active molecules and significant derivatives. They have been used as intermediates for the synthesis of other heterocyclic scaffolds of bioactive compounds .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of other heterocyclic compounds using benzoxazine derivatives .
Results or Outcomes
The results showed that these derivatives are very valuable in the chemistry of natural products due to the formation of acetal-glycosides in plants, which act as a plant’s own resistance factor towards insects, pests, fungi, and other microbial diseases .
Application in DNA Repair Processes
Field
Biology - DNA Repair
Summary of Application
The compound has been synthesized into derivatives that facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of derivatives of the compound and their subsequent evaluation for biological activity .
Results or Outcomes
The results showed that these compounds can facilitate DNA repair processes .
Direcciones Futuras
Propiedades
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBILQWUWLALFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443001 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | |
CAS RN |
134997-74-3 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)
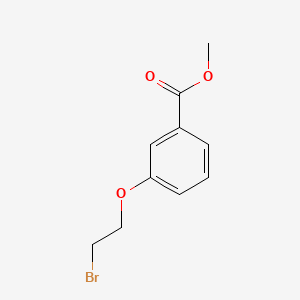
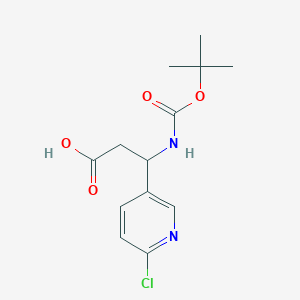
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)


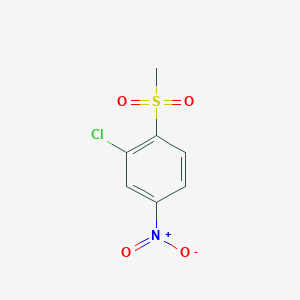
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)
![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)
